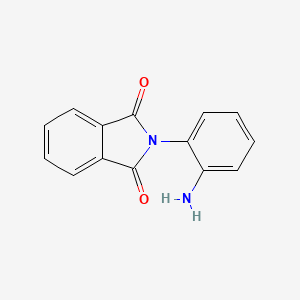

2-(2-Aminophenyl)isoindole-1,3-dione

CAS No.: 4506-62-1

Cat. No.: VC1981783

Molecular Formula: C14H10N2O2

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4506-62-1 |

|---|---|

| Molecular Formula | C14H10N2O2 |

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | 2-(2-aminophenyl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C14H10N2O2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-8H,15H2 |

| Standard InChI Key | OAJOEZGYYINOJB-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3N |

Introduction

Chemical Identity and Structural Characteristics

2-(2-Aminophenyl)isoindole-1,3-dione is characterized by its unique molecular structure combining an isoindole-1,3-dione core with an ortho-aminophenyl substituent. This heterocyclic compound has attracted considerable attention in medicinal chemistry research due to its structural versatility and potential biological activities.

Basic Chemical Information

The compound is characterized by several key identifiers and properties as outlined in Table 1.

Table 1: Chemical Identity and Properties of 2-(2-Aminophenyl)isoindole-1,3-dione

| Property | Description |

|---|---|

| CAS Number | 4506-62-1 |

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | 2-(2-aminophenyl)-1H-isoindole-1,3(2H)-dione |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in organic solvents |

The compound consists of a bicyclic framework with a five-membered ring fused to a six-membered ring, forming the isoindole core. Two carbonyl groups are present at positions 1 and 3, creating the characteristic dicarboximide functionality. The nitrogen at position 2 is connected to a phenyl ring bearing an amino group at the ortho position .

Structural Significance

The amino group on the phenyl ring significantly influences the compound's chemical behavior. This functional group can:

-

Participate in hydrogen bonding interactions

-

Act as a nucleophile in various chemical reactions

-

Serve as a site for further functionalization

-

Potentially enhance binding to biological targets through additional interaction points

Synthesis Methodologies

Several synthetic routes have been developed for the preparation of 2-(2-Aminophenyl)isoindole-1,3-dione, with the most common approach involving the reaction between phthalic anhydride and o-phenylenediamine.

Conventional Synthesis Pathway

The primary synthetic route involves a selective condensation reaction between phthalic anhydride and o-phenylenediamine, as detailed in Table 2.

Table 2: Synthetic Conditions for 2-(2-Aminophenyl)isoindole-1,3-dione

| Stage | Reagents | Conditions | Purpose |

|---|---|---|---|

| 1 | Phthalic anhydride, o-phenylenediamine, p-toluenesulfonic acid, xylene | Reflux, 6 hours | Formation of protected intermediate |

| 2 | Sodium hydrogencarbonate, dichloromethane, water | Room temperature | Removal of p-toluenesulfonic acid |

This synthetic approach typically yields around 89.2% of the desired product . The reaction proceeds through the following steps:

-

Dissolution of p-toluenesulfonic acid in xylene

-

Addition of equimolar amounts of o-phenylenediamine and phthalic anhydride

-

Heating and refluxing for 6 hours

-

Cooling to room temperature and filtration of the solid

-

Dissolution of the intermediate in dichloromethane

-

Addition of excess saturated sodium hydrogencarbonate solution

-

Separation of layers and drying over anhydrous magnesium sulfate

The key challenge in this synthesis is achieving selective protection of only one amino group of o-phenylenediamine, which is facilitated by the use of p-toluenesulfonic acid as a catalyst.

Biological Activities and Applications

The isoindole-1,3-dione scaffold has demonstrated diverse biological activities, making it an important structural motif in medicinal chemistry. While specific studies on 2-(2-Aminophenyl)isoindole-1,3-dione are somewhat limited in the available literature, research on closely related derivatives provides valuable insights into its potential biological profile.

Antimicrobial Properties

Isoindole-1,3-dione derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Structure-activity relationship studies have revealed that structural modifications to the isoindole core can significantly impact antimicrobial efficacy .

Research has demonstrated that halogenation of the isoindole-1,3-dione moiety enhances antimicrobial activity, with tetra-brominated derivatives showing greater efficacy than tetra-chlorinated analogs . This suggests that manipulation of the 2-(2-Aminophenyl)isoindole-1,3-dione structure through halogenation might yield derivatives with enhanced antimicrobial properties.

Neurodegenerative Disease Applications

One of the most promising applications of isoindole-1,3-dione derivatives is in the treatment of neurodegenerative disorders, particularly Alzheimer's disease. These compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes involved in the pathology of Alzheimer's disease .

Table 3: Cholinesterase Inhibitory Activity of Selected Isoindole-1,3-dione Derivatives

| Compound | Structural Feature | IC₅₀ (AChE) (μM) | IC₅₀ (BuChE) (μM) |

|---|---|---|---|

| Derivative I | Phenyl substituent at position 4 of piperazine | 1.12 | Not specified |

| Derivative III | Diphenylmethyl moiety | Not specified | 21.24 |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | Diethylaminoalkyl substituent | 10-140 | 11-80 |

Molecular docking and dynamics studies have revealed that these compounds can interact with both the catalytic and peripheral active sites of cholinesterase enzymes . This dual binding mode contributes to their inhibitory potency and suggests a mechanism for their potential therapeutic effect.

In vitro studies have shown that some isoindole-1,3-dione derivatives exhibit neuroprotective effects against H₂O₂-induced cell death in PC12 neurons, suggesting additional mechanisms beyond cholinesterase inhibition that could be beneficial in neurodegenerative disease treatment .

Anticancer Activity

Research has demonstrated the anticancer potential of isoindole-1,3-dione derivatives against various cancer cell lines. In particular, N-benzylisoindole-1,3-dione derivatives have shown antiproliferative effects against adenocarcinoma (A549-Luc) and other cancer cell lines including MCF-7, HeLa, and HT-29 .

In vivo studies using xenograft models in nude mice have provided compelling evidence for the anticancer activity of these compounds. Following treatment with selected isoindole-1,3-dione derivatives, researchers observed:

-

Reduction in tumor size

-

Improved survival rates

-

Limited toxicity in normal tissues

Toxicological and histopathological analyses confirmed the safety profile of these compounds, with no significant adverse effects on liver function parameters including alkaline phosphatase (ALP), alanine transaminase (ALT), aspartate transaminase (AST), and total bilirubin (TBIL) .

Additional Biological Activities

Beyond the major applications discussed above, isoindole-1,3-dione derivatives have demonstrated several other biological activities of potential therapeutic value:

-

Antioxidant Properties: Some derivatives have shown free radical scavenging effects, with IC₅₀ values as low as 1.174 μmol/mL .

-

Antileishmanial Activity: High efficacy against Leishmania tropica has been reported, with some derivatives showing greater potency than conventional treatments like Glucantime .

-

Anti-inflammatory Effects: The isoindole-1,3-dione scaffold has demonstrated potential for reducing inflammatory responses, possibly through inhibition of cyclooxygenase enzymes .

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for the rational design of more potent and selective derivatives of 2-(2-Aminophenyl)isoindole-1,3-dione.

Key Structural Determinants of Activity

Several structural features have been identified as critical for the biological activities of isoindole-1,3-dione derivatives:

-

The Isoindole Core: The basic isoindole-1,3-dione scaffold is essential for biological activity, providing a rigid, planar structure that can interact with various biological targets.

-

N-Substituents: The nature of substituents at the nitrogen atom significantly influences biological activity. For anticancer and antimicrobial applications, lipophilic properties appear to enhance activity .

-

Halogenation: Introduction of halogen atoms to the isoindole-1,3-dione moiety has been shown to increase antimicrobial, antileishmanial, and anticancer activities, with brominated derivatives typically showing higher potency than chlorinated analogs .

-

Amino Group Position: The position of the amino group on the phenyl ring affects the compound's biological profile. While 2-(2-Aminophenyl)isoindole-1,3-dione features an ortho-positioned amino group, para-substituted analogs may exhibit different activity profiles .

Comparative Analysis with Similar Compounds

A comparative examination of 2-(2-Aminophenyl)isoindole-1,3-dione with structurally related compounds provides valuable insights into structure-activity relationships.

Table 4: Comparison of 2-(2-Aminophenyl)isoindole-1,3-dione with Related Compounds

| Compound | CAS Number | Key Structural Difference | Notable Properties |

|---|---|---|---|

| 2-(2-Aminophenyl)isoindole-1,3-dione | 4506-62-1 | Ortho-amino group | Base compound under discussion |

| 2-(4-Aminophenyl)isoindole-1,3-dione | 21835-60-9 | Para-amino group | Different electronic distribution and potential hydrogen bonding patterns |

| 2-[2-(4-Aminophenyl)ethyl]isoindole-1,3-dione | 101350-76-9 | Ethyl linker between isoindole and para-aminophenyl | Greater conformational flexibility; modified spatial arrangement of functional groups |

These structural variations can significantly impact:

Current Research Status and Future Directions

Research on 2-(2-Aminophenyl)isoindole-1,3-dione and its derivatives continues to evolve, with several promising directions emerging in recent years.

Recent Advances

Recent studies have expanded our understanding of isoindole-1,3-dione derivatives in several key areas:

-

Improved Synthetic Methodologies: Development of more efficient and selective synthetic routes, including palladium-catalyzed approaches and microwave-assisted synthesis, has facilitated access to diverse isoindole-1,3-dione derivatives .

-

Detailed Biological Evaluation: More comprehensive in vitro and in vivo studies have provided deeper insights into the biological mechanisms of isoindole-1,3-dione derivatives, particularly in neurodegenerative diseases and cancer .

-

Computational Approaches: Molecular docking and dynamics simulations have enhanced our understanding of how these compounds interact with biological targets, guiding rational design efforts .

Challenges and Limitations

Despite the progress, several challenges remain in the development of 2-(2-Aminophenyl)isoindole-1,3-dione as a therapeutic agent:

-

Selectivity Issues: Achieving target selectivity remains challenging, as the broad biological activity profile of isoindole-1,3-dione derivatives can lead to off-target effects.

-

Limited Specific Data: While there is substantial research on isoindole-1,3-dione derivatives as a class, studies specifically focused on 2-(2-Aminophenyl)isoindole-1,3-dione are somewhat limited.

-

Optimization Difficulties: Optimizing both pharmacodynamic (potency and selectivity) and pharmacokinetic (absorption, distribution, metabolism, excretion) properties simultaneously presents significant challenges.

Future Research Directions

Several promising research directions could advance the development of 2-(2-Aminophenyl)isoindole-1,3-dione and related compounds:

-

Targeted Structural Modifications: Systematic exploration of substituents on both the isoindole core and the aminophenyl moiety could yield derivatives with enhanced potency and selectivity.

-

Mechanism of Action Studies: More detailed investigations into the molecular mechanisms underlying the biological activities of 2-(2-Aminophenyl)isoindole-1,3-dione would facilitate rational drug design.

-

Combination Therapy Approaches: Exploring synergistic effects between 2-(2-Aminophenyl)isoindole-1,3-dione derivatives and established therapeutic agents could enhance efficacy while reducing side effects.

-

Delivery System Development: Novel formulation strategies could improve the bioavailability and targeted delivery of 2-(2-Aminophenyl)isoindole-1,3-dione and its derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume